molecular formula C30H29N3O6S B11082078 ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11082078
M. Wt: 559.6 g/mol
InChI Key: GBRKHMRUBPRBCJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinan-2-ylidene core, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps:

    Formation of the Thiazinan-2-ylidene Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include thionyl chloride and amines, which facilitate the formation of the thiazinan ring.

    Introduction of the Benzyl and Ethoxycarbonyl Groups: These groups are introduced through nucleophilic substitution reactions. Benzyl chloride and ethyl chloroformate are often used as reagents.

    Coupling with Benzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under conditions that promote the formation of the desired product. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thiazinan-2-ylidene moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxycarbonyl and benzyl positions. Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(2Z)-3-benzyl-6-{[4-(methoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
  • Ethyl 4-{[(2Z)-3-benzyl-6-{[4-(propoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
  • Ethyl 4-{[(2Z)-3-benzyl-6-{[4-(butoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Uniqueness

Ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C30H29N3O6S

Molecular Weight

559.6 g/mol

IUPAC Name

ethyl 4-[[3-benzyl-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C30H29N3O6S/c1-3-38-28(36)21-10-14-23(15-11-21)31-27(35)25-18-26(34)33(19-20-8-6-5-7-9-20)30(40-25)32-24-16-12-22(13-17-24)29(37)39-4-2/h5-17,25H,3-4,18-19H2,1-2H3,(H,31,35)

InChI Key

GBRKHMRUBPRBCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=CC=C4

Origin of Product

United States

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